molecular formula C13H8Cl2O B107185 4,4'-Dichlorobenzophenone CAS No. 90-98-2

4,4'-Dichlorobenzophenone

Cat. No. B107185
CAS RN: 90-98-2
M. Wt: 251.1 g/mol
InChI Key: OKISUZLXOYGIFP-UHFFFAOYSA-N
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Description

4,4’-Dichlorobenzophenone is an organic compound with the formula of (ClC6H4)2CO . It is used as pharmaceutical intermediates and is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and dyestuffs .


Synthesis Analysis

4,4’-Dichlorobenzophenone is prepared by the acylation of chlorobenzene with 4-chlorobenzoyl chloride. The conversion is typically conducted in the presence of an aluminium chloride catalyst in a petroleum ether solvent . A synthesis method of 4,4-difluorobenzophenone serving as an intermediate of a flunarizine medicine has been reported .


Molecular Structure Analysis

The molecular formula of 4,4’-Dichlorobenzophenone is C13H8Cl2O, and its molecular weight is 251.108 . The IUPAC Standard InChI is InChI=1S/C13H8Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H .


Physical And Chemical Properties Analysis

4,4’-Dichlorobenzophenone has a melting point of 144 to 147 °C and a boiling point of 353 °C . Its molecular weight is 251.108 .

Scientific Research Applications

Environmental Science and Pollution Research

4,4’-Dichlorobenzophenone (DCBP) is used in the analysis of dicofol, an acaricide and a well-known pesticide. DCBP and dicofol are quantified in the same samples to assess their environmental occurrence . This method uses concentrated sulfuric acid to remove lipids and separate dicofol from DCBP .

Pesticide Substitute

DCBP is associated with dicofol, which is partly a substitute for dichlorodiphenyltrichloroethane (DDT), a prohibited pesticide . The use of dicofol, synthesized from DDT, has become an important source of DDT after its prohibition .

Organic Synthesis

DCBP is an important raw material and intermediate used in organic synthesis . It plays a crucial role in the formation of various organic compounds.

Pharmaceuticals

In the pharmaceutical industry, DCBP is used as an intermediate . It contributes to the synthesis of various pharmaceutical products.

Agrochemicals

DCBP is also used in the production of agrochemicals . It helps in the formulation of chemicals used in agriculture, such as pesticides, herbicides, and fertilizers.

Dyestuffs

In the dye industry, DCBP is used as a raw material and intermediate . It is involved in the production of various dyestuffs.

Safety and Hazards

4,4’-Dichlorobenzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

. However, the specific targets of 4,4’-Dichlorobenzophenone are not well-documented in the literature. Further research is needed to identify its primary targets and their roles.

Mode of Action

It is synthesized by the acylation of chlorobenzene with 4-chlorobenzoyl chloride . The exact interaction of this compound with its targets and the resulting changes are yet to be determined.

Biochemical Pathways

It is known to be a derivative of benzophenones

Result of Action

It is known that 4,4’-Dichlorobenzophenone is a metabolite obtained when one strain of ectomycorrhizal fungi, Xerocomus chrysenteron, degrades 1,1,1-trichloro-2,2-bis (4-chlorophe-nyl) ethane (DDT) .

Action Environment

It is known that its melting point is between 144 to 147 °c (291 to 297 °f; 417 to 420 k), and its boiling point is 353 °c (667 °f; 626 k) . These properties could potentially influence its stability and efficacy in different environmental conditions.

properties

IUPAC Name

bis(4-chlorophenyl)methanone
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InChI

InChI=1S/C13H8Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
Source PubChem
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InChI Key

OKISUZLXOYGIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)Cl
Source PubChem
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Molecular Formula

C13H8Cl2O
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DSSTOX Substance ID

DTXSID3037626
Record name 4,4'-Dichlorobenzophenone
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Molecular Weight

251.10 g/mol
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Physical Description

White or off-white crystalline powder; [Alfa Aesar MSDS]
Record name 4,4'-Dichlorobenzophenone
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CAS RN

90-98-2
Record name 4,4′-Dichlorobenzophenone
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Record name 4,4'-Dichlorobenzophenone
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Record name 4,4'-Dichlorobenzophenone
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Record name Methanone, bis(4-chlorophenyl)-
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Record name 4,4'-Dichlorobenzophenone
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Record name 4,4'-DICHLOROBENZOPHENONE
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Synthesis routes and methods

Procedure details

A 200 ml flask equipped with a stirrer was charged with 3.3 g of 1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene and then with 50 ml of an aqueous nitric acid solution having a specific gravity of 1.52. The weight ratio of the reaction material to the aqueous solution of nitric acid was 0.043. While vigorously stirring the resulting mixture at room temperature of about 20° C. in a nitrogen atmosphere, they were reacted for 1 hour. The reaction mixture was thereafter added with water, followed by extraction with dichloromethane. After sufficient washing of the dichloromethane layer with water, the extract was analyzed by gas chromatography. As a result, it was found that 1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene was converted in its entirety to 4,4'-dichloro-3,3'-dinitrobenzophenone, but no 4,4'-dichlorobenzophenone was formed at all.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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